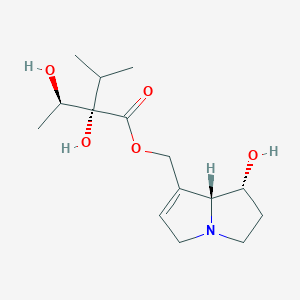
Isoschaftoside
説明
Isoschaftoside is a C-glycosyl compound that is apigenin substituted at positions 6 and 8 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues respectively . It has a role as a metabolite . It is a C-glycosyl compound and a trihydroxyflavone . It is functionally related to an apigenin .
Synthesis Analysis
The biosynthesis of (iso)schaftosides in plants is sequentially catalyzed by a pair of homologous but functionally different enzymes (CGTa and CGTb). Crystal structure analysis and key amino acids mutagenesis could switch the function of SbCGTb to SbCGTa . The CGT enzymes discovered in this paper allow efficient synthesis of (iso)schaftosides, and the general glycosylation pathway presents a platform to study the chemical defense mechanisms of higher plants .
Molecular Structure Analysis
The molecular formula of Isoschaftoside is C26H28O14 . The molecular weight is 564.49 g/mol .
Chemical Reactions Analysis
The biosynthesis of (iso)schaftosides in plants is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . The two enzymes of the same plant exhibit high homology but remarkably different sugar acceptor and donor selectivities .
科学的研究の応用
Anti-Inflammatory Applications
Isoschaftoside has been shown to effectively inhibit nitric oxide production and pro-inflammatory cytokines, including iNOS, TNF-α, IL-1β, and COX2 expression. This suggests its potential use in treating inflammatory conditions .
Anti-Tumor Potential
Research indicates that Isoschaftoside may have anti-tumor properties due to its ability to reduce lipid deposition in cells and reverse non-alcoholic fatty liver disease (NAFLD), which is often linked with hepatic steatosis and liver cancer .
Liver Protection
Isoschaftoside has demonstrated liver-protective effects, making it a candidate for clinical applications in the treatment of liver diseases .
Metabolic Pathway Analysis
Studies have explored the biosynthesis pathways of Isoschaftoside, revealing a two-step di-C-glycosylation pathway important for understanding its synthesis and regulation within plants .
Nutritional Enhancement
Isoschaftoside is found in wheat sprouts and contributes to their nutritional profile, which includes proteins, minerals, and dietary fiber. This highlights its role in enhancing the nutritional value of cereal crops .
Pharmacokinetics
Physiologically based pharmacokinetic (PBPK) modeling of Isoschaftoside has been developed to simulate its plasma concentration profile in both rats and humans, which is crucial for determining appropriate dosages for therapeutic applications .
Intestinal Metabolism
The metabolism of Isoschaftoside has been investigated using the Caco-2 cell line as an in vitro intestinal and epithelial metabolism model, providing insights into how it is processed within the body .
作用機序
Target of Action
Isoschaftoside, a C-glycosylflavonoid, has been found to inhibit the growth of germinated Striga hermonthica radicles . It also shows promise as a potential drug candidate for COVID-19 treatment .
Mode of Action
Isoschaftoside has been reported to inhibit CDK1 of the brown planthopper, causing insect cell death . It also inhibits the 3CL pro and PL pro of SARS-CoV-2 virus, while enhancing the immune response of host cells treated by COVID-19 .
Biochemical Pathways
The biosynthesis of isoschaftoside is sequentially catalyzed by two C-glycosyltransferases (CGTs), namely CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . These enzymes exhibit high homology but remarkably different sugar acceptor and donor selectivities .
Result of Action
Isoschaftoside has been found to dramatically reduce lipid deposition in cells . It also reverses nonalcoholic fatty liver disease and reduces hepatic steatosis in mice . Furthermore, it effectively inhibits lipopolysaccharide-induced nitric oxide production and proinflammatory cytokines including iNOS, TNF-α, IL-1β, and COX2 expression .
Action Environment
Isoschaftoside is extracted from the root exudates of Desmodium uncinatum . It is used as an intercrop due to its allelopathic inhibition of parasitism by Striga hermonthica, an obligate parasitic weed that can devastate the maize crop . This suggests that the plant’s environment plays a significant role in the production and action of isoschaftoside.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMFOVNOXASTPA-VYUBKLCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317293 | |
| Record name | Isoschaftoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoschaftoside | |
CAS RN |
52012-29-0 | |
| Record name | Isoschaftoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52012-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoschaftoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoschaftoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSCHAFTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















